molecular formula C27H26N4O3 B14923805 N,N-dibenzyl-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide

N,N-dibenzyl-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide

Cat. No.: B14923805
M. Wt: 454.5 g/mol
InChI Key: NKTFNPWRZPNVGT-UHFFFAOYSA-N
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Description

N~1~,N~1~-DIBENZYL-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a benzamide core substituted with a dibenzyl group and a pyrazole ring

Properties

Molecular Formula

C27H26N4O3

Molecular Weight

454.5 g/mol

IUPAC Name

N,N-dibenzyl-4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]benzamide

InChI

InChI=1S/C27H26N4O3/c1-20-26(31(33)34)21(2)30(28-20)19-24-13-15-25(16-14-24)27(32)29(17-22-9-5-3-6-10-22)18-23-11-7-4-8-12-23/h3-16H,17-19H2,1-2H3

InChI Key

NKTFNPWRZPNVGT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4)C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~-DIBENZYL-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE typically involves a multi-step process:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Benzylation: The dibenzyl group is introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Amidation: The final step involves the formation of the benzamide linkage through the reaction of the substituted pyrazole with benzoyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the pyrazole ring can undergo reduction to form an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be reduced to form various derivatives, depending on the specific reducing agent and conditions used.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Amino Derivatives: Formed through the reduction of the nitro group.

    Substituted Benzyl Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interactions of small molecules with biological macromolecules.

    Industrial Applications: Potential use in the synthesis of advanced polymers or as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of N1,N~1~-DIBENZYL-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The nitro group and the pyrazole ring are likely involved in key interactions with the target molecule, influencing the compound’s overall efficacy and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~,N~1~-DIBENZYL-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE is unique due to the presence of both the nitro group and the dibenzyl substitution, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications, particularly in fields requiring specific molecular interactions and stability.

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